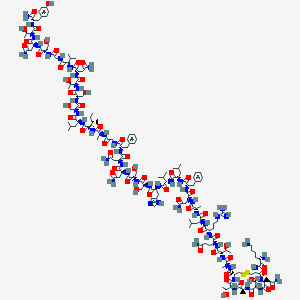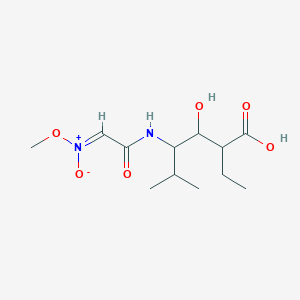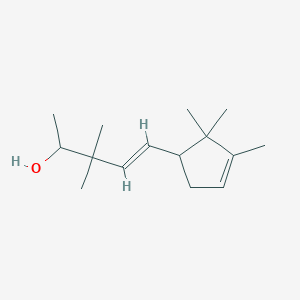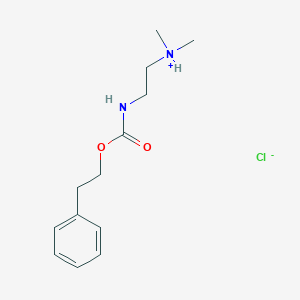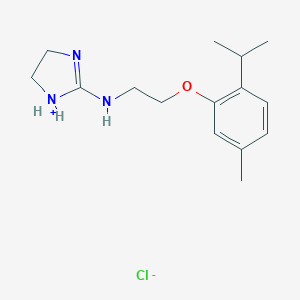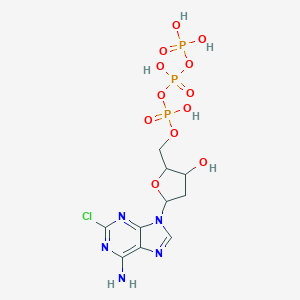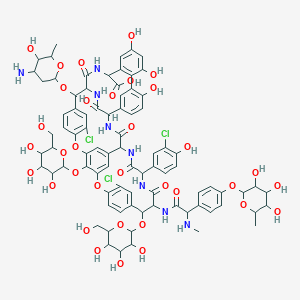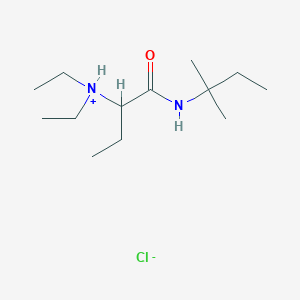
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride, also known as DPBA, is a compound used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. DPBA is a derivative of butyric acid and has been studied extensively for its potential applications in various fields of research.
作用機序
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride works by binding to the sigma-1 receptor, which is involved in various cellular processes, including cell survival and stress response. By binding to this receptor, 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride can modulate its activity and potentially provide therapeutic benefits in neurological disorders.
Biochemical and Physiological Effects
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride has been shown to have various biochemical and physiological effects in scientific studies. It has been found to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and memory. 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One advantage of using 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride in lab experiments is its ability to selectively bind to the sigma-1 receptor, which allows for more specific and targeted research. However, one limitation is that 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride is not widely available and can be expensive, which may limit its use in certain research settings.
将来の方向性
There are several potential future directions for research involving 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride may have applications in the treatment of psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic benefits of 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride and its mechanisms of action.
合成法
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride is synthesized through a multi-step process that involves the reaction of butyric acid with diethylamine and tert-pentyl chloride. The resulting product is then purified through recrystallization and treated with hydrochloric acid to form the hydrochloride salt.
科学的研究の応用
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride has been used in scientific research for its ability to selectively bind to certain receptors in the brain. It has been studied for its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
108901-43-5 |
|---|---|
製品名 |
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride |
分子式 |
C13H29ClN2O |
分子量 |
264.83 g/mol |
IUPAC名 |
diethyl-[1-(2-methylbutan-2-ylamino)-1-oxobutan-2-yl]azanium;chloride |
InChI |
InChI=1S/C13H28N2O.ClH/c1-7-11(15(9-3)10-4)12(16)14-13(5,6)8-2;/h11H,7-10H2,1-6H3,(H,14,16);1H |
InChIキー |
UOPPBKFOJDRKJF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC(C)(C)CC)[NH+](CC)CC.[Cl-] |
正規SMILES |
CCC(C(=O)NC(C)(C)CC)[NH+](CC)CC.[Cl-] |
同義語 |
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



